molecular formula C6H13ClN2O2 B13591533 methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride

methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride

Cat. No.: B13591533
M. Wt: 180.63 g/mol
InChI Key: MVRDQOCQXXRUGM-UHFFFAOYSA-N
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Description

Methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride is a small organic compound featuring a strained azetidine (four-membered saturated nitrogen heterocycle) ring substituted at the 2-position with a methyl carbamate group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Structurally, the compound combines a carbamate ester (-O(CO)N-) linked to the azetidine ring via a methylene (-CH2-) bridge. This arrangement balances steric accessibility with electronic effects, enabling interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

methyl N-(azetidin-2-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-5-2-3-7-5;/h5,7H,2-4H2,1H3,(H,8,9);1H

InChI Key

MVRDQOCQXXRUGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1CCN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride typically involves the reaction of azetidine with methyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalyst: Base catalysts like triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base catalyst.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional or structural similarities with methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride:

Compound Name Molecular Formula Molecular Weight Key Features Reference
Methyl N-[(azetidin-2-yl)methyl]carbamate HCl C₆H₁₁ClN₂O₂ ~190.6 (calc.) Azetidine (4-membered ring), carbamate at 2-position, hydrochloride salt
(Piperidin-2-yl)methyl N-(propan-2-yl)carbamate HCl C₁₀H₂₁ClN₂O₂ 236.74 Piperidine (6-membered ring), isopropyl carbamate, hydrochloride salt
tert-Butyl N-(azetidin-3-yl)carbamate HCl C₈H₁₆ClN₂O₂ ~222.7 (calc.) Azetidine (3-position substitution), tert-butyl carbamate, hydrochloride
Benzyl (1-carbamoyl-2-hydroxypropyl)carbamate C₁₂H₁₆N₂O₄ 252.27 Benzyl carbamate, hydroxyl and carbamoyl substituents

Comparative Analysis

Azetidine vs. Piperidine Derivatives
  • Ring Strain and Reactivity : The azetidine ring in the target compound introduces significant ring strain (four-membered ring), enhancing reactivity in nucleophilic or ring-opening reactions compared to the six-membered piperidine analog . This strain can influence metabolic stability and binding kinetics in biological systems.
  • Hydrogen Bonding : Azetidine’s smaller ring allows for stronger hydrogen-bonding interactions with targets due to reduced conformational flexibility, whereas piperidine derivatives may exhibit broader but less specific interactions .
Substituent Effects
  • Carbamate Position : Substitution at the azetidine 2-position (target compound) versus 3-position (tert-butyl analog) alters steric and electronic profiles. The 2-position substitution may reduce steric hindrance, improving accessibility for interactions .
  • Salt Form: Hydrochloride salts (common in all listed compounds) enhance aqueous solubility, critical for in vitro assays.

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